![molecular formula C15H18O3 B13031101 2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)
2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(benzyloxy)methyl]bicyclo[111]pentan-1-yl}acetic acid is a compound that features a unique bicyclo[111]pentane scaffold This structure is characterized by its highly strained three-dimensional carbon framework, which has garnered significant interest in the fields of medicinal chemistry and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the reaction of [1.1.1]propellane with suitable reagents to introduce the desired substituents.
Introduction of the benzyloxy group: This step involves the protection of the hydroxyl group with a benzyl group, often using benzyl bromide in the presence of a base such as sodium hydride.
Attachment of the acetic acid moiety: This can be accomplished through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly as a bioisostere for phenyl or tert-butyl groups.
Material Science: The bicyclo[1.1.1]pentane scaffold can be used as a building block for the synthesis of molecular rods and other advanced materials.
Biological Studies: It can serve as a probe in biological assays to study the effects of highly strained carbocycles on biological systems.
Mecanismo De Acción
The mechanism of action of 2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The strained bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and selectivity, potentially leading to unique pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: A commonly used precursor in the synthesis of bicyclo[1.1.1]pentane derivatives.
Bicyclo[1.1.1]pentylamine: Another derivative with significant interest in medicinal chemistry.
Uniqueness
2-{3-[(benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to the presence of both the benzyloxy group and the acetic acid moiety, which provide additional functionalization options and potential applications compared to other bicyclo[1.1.1]pentane derivatives.
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-[3-(phenylmethoxymethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C15H18O3/c16-13(17)6-14-8-15(9-14,10-14)11-18-7-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |
Clave InChI |
NGROIGFDABDTIW-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)COCC3=CC=CC=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



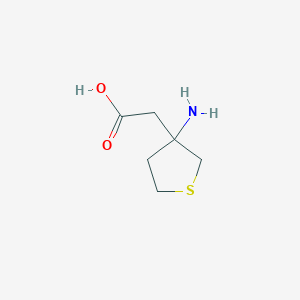
![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)


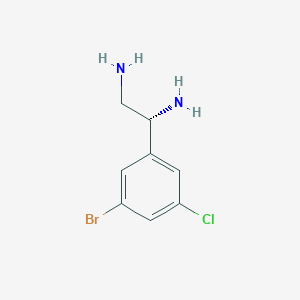

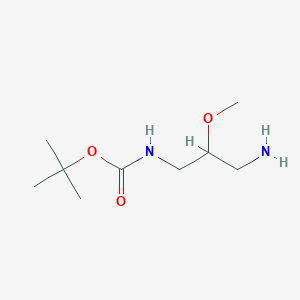
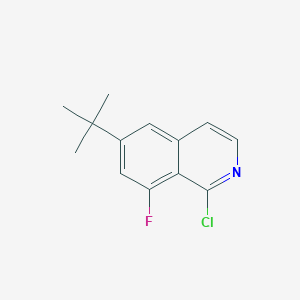


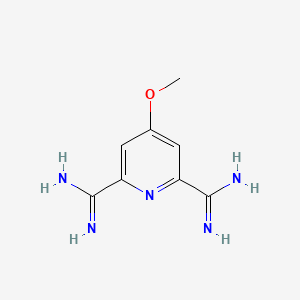
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)

